Plenolin

Description

Contextualization as a Sesquiterpene Lactone

Plenolin (B1678521) is classified as a sesquiterpene lactone. nih.govchemicalbook.inebi.ac.uk Sesquiterpene lactones are a large and diverse group of secondary metabolites produced primarily by plants, with a significant presence in the Asteraceae family. rsc.org These compounds are characterized by a 15-carbon (C15) skeleton, a derivative of three isoprene (B109036) units, and contain at least one lactone ring—a cyclic ester. researchgate.net

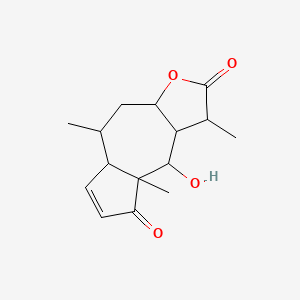

The chemical formula for this compound is C₁₅H₂₀O₄. nih.gov Its structure features a bicyclic skeleton, a γ-lactone ring, and hydroxyl groups. Specifically, it is a derivative of helenalin (B1673037). The structure of this compound includes a cyclopentane (B165970) ring and a lactone functional group. The absolute configuration of this compound has been confirmed through methods such as X-ray crystallography.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O₄ | nih.govnih.gov |

| Molecular Weight | 264.32 g/mol | nih.govnih.gov |

| CAS Number | 34257-95-9 | nih.govbldpharm.com |

| PubChem CID | 442294 | nih.gov |

Significance in Natural Product Chemistry

Natural products have historically been a vital source for the development of new pharmaceutical agents. ku.edu The study of these compounds, like this compound, is a cornerstone of medicinal chemistry and offers a strategy for identifying novel molecular tools to study biological processes. ku.edu

This compound's significance in natural product chemistry stems from several key aspects:

Model for Synthesis and Modification: As a naturally occurring compound, this compound serves as a model for studying the synthesis and modification of sesquiterpene lactones. This research contributes to the broader field of natural product chemistry.

Source of Bioactivity: this compound has been isolated from various traditional medicinal plants, including those from the Helenium and Arnica genera, Centipeda minima, and Inula britannica. nih.gov Its presence in these plants, which have a history of use in traditional medicine, drives research into its potential biological activities. thieme-connect.com

Structural Uniqueness: The specific arrangement of its rings and functional groups, including two Michael acceptor moieties (a cyclopentenone group and an α-methylene-γ-butyrolactone), is believed to be responsible for its biological interactions. rsc.orgresearchgate.net This makes it a valuable subject for structure-activity relationship studies. rsc.org

Overview of Academic Research Trajectories

Academic research on this compound has followed several distinct, yet often interconnected, trajectories. The primary areas of investigation include its potential anti-inflammatory and cytotoxic properties.

Anti-inflammatory Research: Studies have investigated this compound's anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines. Derivatives of this compound, such as 6-O-angeloylthis compound and 6-O-tigloyl-plenolin, have been shown to exhibit strong inhibitory properties on inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. thieme-connect.comathmsi.org

Cytotoxic and Antitumor Research: A significant portion of the research on this compound focuses on its cytotoxic activities. It has been studied for its effects on various cancer cell lines, including nasopharyngeal carcinoma. The cytotoxic effects of sesquiterpene lactones like this compound are often attributed to their ability to alkylate biological nucleophiles, such as thiol-bearing enzymes, through a Michael-type addition reaction. uz.ac.zw This can interfere with cellular processes and lead to cell death. Research has also explored the synthesis of this compound derivatives and related compounds to evaluate their cytotoxic activity. acs.org

Antimicrobial Research: Some research has explored the antimicrobial potential of this compound. Studies have indicated its effectiveness in inhibiting the growth of certain bacteria. jbino.com For instance, this compound has shown activity against Bacillus and Streptococcus species. jbino.com

Synthetic Chemistry: The synthesis of this compound and its analogues is another important area of research. uz.ac.zw Given their potential biological activities, sesquiterpene lactones are prime targets for synthetic studies. uz.ac.zw Researchers have developed methods for creating these complex molecules and their derivatives to explore structure-activity relationships and potentially develop new compounds. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-methyl-2-(4Z,7Z)-4,7-tridecadienyl-4(1H)-quinolinone |

| 1-methyl-2-(6Z)-6-undecenyl-4(1H)-quinolinone |

| 1-methyl-2-(6Z,9Z)-6,9-pentadecadienyl-4(1H)-quinolinone |

| 1-methyl-2-nonyl-4(1H)-quinolinone |

| 6-O-angeloylthis compound |

| 6-O-methylacrylthis compound |

| 6-O-tigloyl-plenolin |

| Arnicolide D |

| Evocarpine |

| Helenalin |

| Isobutyroylthis compound |

| Parthenolide |

Properties

IUPAC Name |

9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWITMQEROMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874699 | |

| Record name | PLENOLIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34257-95-9 | |

| Record name | PLENOLIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeographical Distribution

Plant Sources and Isolation History

Plenolin (B1678521) has been identified and isolated from several plant species, each with its own history and geographical distribution.

Helenium microcephalum, a plant native to Texas, is a significant source of this compound. researchgate.net The compound was isolated from this plant along with other sesquiterpene lactones, including microhelenins-A, B, and C, and microlenin (B1213229) acetate (B1210297). researchgate.netnih.govlookchem.com The structural elucidation of these compounds was achieved through physical methods and chemical transformations. researchgate.netnih.govlookchem.com

This compound is also found in Arnica acaulis and other related species of the Arnica genus. nih.gov These herbaceous perennial plants are native to mountainous regions of Europe and North America. affygility.com The flower heads of Arnica montana are recognized for their medicinal use and contain a minimum of 0.4% sesquiterpene lactones, with helenalin (B1673037) and this compound being the most prominent. affygility.com The concentration of these compounds can vary based on the geographical origin of the plant. affygility.com

Centipeda minima, also known as Ebushicao in Traditional Chinese Medicine, is a plant native to tropical regions. nih.gov It is a rich source of various bioactive compounds, including sesquiterpenoids like this compound. nih.govijisrt.com Phytochemical studies have revealed the presence of over ten different types of sesquiterpene lactones in C. minima. ijisrt.com Research has identified 21 active ingredients in this plant, with this compound being one of the notable sesquiterpenoids. nih.gov

*Table 1: Bioactive Compounds Identified in Centipeda minima

| Compound Class | Examples |

|---|---|

| Sesquiterpenoids | This compound, Arnicolide D, Arnicolide C, Florilenalin angelic acid |

| Triterpenoids | Taraxasteryl acetate, Taraxerol |

| Steroids | Sitosterol, Stigmasterol, Beta-sitosterol |

| Flavonoids | Quercetin derivatives, Nobiletin |

| Amino and Amide Derivatives | Aurantiamide acetate |

| Phenols | 8-hydroxy-9,10-diisobutyryloxythymol (B1644439) |

This compound has also been identified in Rhododendron ponticum, an invasive species in many regions. researchgate.netjbino.com While this plant is known for its dense thickets that can negatively impact native ecosystems, it also contains a range of chemical compounds. woodlandsofireland.comenvironetuk.com Analysis of extracts from R. ponticum has confirmed the presence of this compound. jbino.com

Ecological and Chemotaxonomic Relevance

The presence of this compound and other sesquiterpene lactones in certain plant families, like Asteraceae, is of significant interest in the fields of ecology and chemotaxonomy. dntb.gov.ua These secondary metabolites are often involved in the plant's defense mechanisms against herbivores and pathogens. researchgate.net The distribution of specific compounds like this compound can serve as a chemical marker, aiding in the taxonomic classification of plants. cabidigitallibrary.org For example, the consistent presence of certain sesquiterpene lactones helps in delineating genera and species within the Asteraceae family. dntb.gov.ua The production of toxic compounds in plants like Rhododendron ponticum provides a competitive advantage over other native species. jbino.comwoodlandsofireland.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Microhelenin-A |

| Microhelenin-B |

| Microhelenin-C |

| Microlenin acetate |

| Helenalin |

| Arnicolide D |

| Arnicolide C |

| Florilenalin angelic acid |

| Taraxasteryl acetate |

| Taraxerol |

| Sitosterol |

| Stigmasterol |

| Beta-sitosterol |

| Quercetin |

| Nobiletin |

| Aurantiamide acetate |

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial step in isolating plenolin (B1678521) from plant material involves extracting the compound using suitable solvents. The choice of extraction method and solvent depends on the plant source, the concentration of this compound, and the desired purity of the crude extract.

One approach involves sequential solvent extraction of dried and ground aerial parts of the plant material. This method utilizes solvents of increasing polarity to selectively extract different classes of compounds. For sesquiterpene lactones, including this compound, sequential extraction with hexane (B92381) (non-polar), dichloromethane (B109758) (mid-polar), and methanol (B129727) (polar) has been employed.

Another reported method for the extraction of compounds from the Centipeda genus, which contains this compound, involves refluxing the dried and powdered plant material with 95% ethanol (B145695). The resulting extract is then suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). mdpi.com A multi-step, successive maceration and percolation process using aqueous-ethanol solvents with varying ethanol concentrations (ranging from 80% to 20%) has also been described for the Centipeda genus. google.com

While not specifically detailed for this compound in every instance, advanced extraction techniques such as supercritical fluid extraction, ultrasound-assisted extraction, enzyme-assisted extraction, microwave-assisted extraction, and pressurized liquid extraction (PLE) are recognized as efficient methods for isolating natural compounds, including other secondary metabolites like phenolic compounds from plant sources. mdpi.commdpi.comnih.gov These methods can offer advantages such as reduced solvent consumption and shorter extraction times compared to traditional methods. Steam distillation under reduced pressure has also been mentioned as a technique for extracting heat-sensitive active agents from herbs. google.com

Chromatographic Separation Strategies

Following the initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted plant compounds. A combination of different chromatographic methods is often employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification and analysis of this compound, particularly for achieving high purity levels required for biological investigations. nih.gov Reverse-phase HPLC, commonly utilizing C18 columns, is frequently employed for the purification of this compound. nih.gov

Preparative HPLC is used to purify larger quantities of this compound from crude or partially purified extracts. nus.edu.sgresearchgate.netresearchgate.net Analytical HPLC is used to monitor the separation process, assess the purity of fractions, and determine the final purity of the isolated this compound. nih.govpeptide.com Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, often with the addition of modifiers such as 0.1% trifluoroacetic acid (TFA) to improve peak shape and separation, particularly for compounds with ionizable groups. mdpi.comnus.edu.sgpeptide.com

HPLC is capable of achieving high purity levels, with reports indicating purities exceeding 95% for this compound intended for biological assays. nih.gov

Column chromatography (CC) is a fundamental technique used in the purification scheme of this compound, often employed before or in conjunction with HPLC for initial separation and enrichment. Silica (B1680970) gel is a common stationary phase for column chromatography of this compound. mdpi.com Elution is typically performed using gradients of solvents with increasing polarity, such as hexane-ethyl acetate or chloroform-methanol, to selectively elute compounds based on their interactions with the stationary phase. mdpi.com

Other stationary phases like RP-18 silica gel have also been utilized for open column chromatography in the purification of compounds from plant extracts containing this compound. mdpi.com MCI gel CHP 20P is another material that has been used in column chromatography for separating components from extracts containing this compound esters. mdpi.com

In addition to column chromatography and HPLC, preparative thin-layer chromatography (TLC) has been mentioned as a technique for final purification of this compound. Solid-phase extraction (SPE) and droplet counter-current chromatography (DCCC) are also recognized methods for cleaning up crude extracts, which could be applied in the isolation of this compound. nih.gov Polyamide solid-phase extraction has been used for rapid purification of compounds from Centipeda minima. researchgate.net

Purity Assessment for Biological Investigations

Ensuring the purity of isolated this compound is critical for accurate and reliable biological investigations. Various analytical techniques are employed to assess the purity and confirm the identity of the purified compound.

HPLC is a primary method for purity assessment, allowing for the quantification of this compound relative to impurities based on peak areas in chromatograms. nih.gov Purity levels of >95% are often considered acceptable for biological studies. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and molecular weight of the isolated compound, thereby verifying its identity and contributing to the assessment of purity. nih.gov Thin-layer chromatography (TLC) is a simple and effective technique used throughout the isolation process to monitor the separation of compounds in different fractions and assess the relative purity of samples before further purification. mdpi.comnih.gov

While not specifically detailed for this compound in the provided information, Gas Chromatography (GC) analysis can also be used for purity evaluation of volatile or semi-volatile compounds. thieme-connect.com The combination of these analytical techniques provides comprehensive data to confirm the purity and identity of isolated this compound.

Summary of Isolation and Purification Methods for this compound

| Technique | Application in this compound Isolation/Purification | Common Stationary Phase/Solvents | Reported Outcome/Use |

| Extraction | Initial extraction from plant biomass | Hexane, Dichloromethane, Methanol (sequential) | Isolation of sesquiterpene lactones |

| 95% Ethanol (reflux), partitioning with petroleum ether, EtOAc, n-BuOH | Extraction from Centipeda minima | ||

| Aqueous-ethanol (varying concentrations), maceration/percolation | Extraction from Centipeda genus | ||

| Column Chromatography (CC) | Initial separation and enrichment | Silica gel | Elution with hexane-ethyl acetate, CHCl₃-MeOH gradients |

| RP-18 silica gel | Open column chromatography | ||

| MCI gel CHP 20P | Separation of this compound esters | ||

| High-Performance Liquid Chromatography (HPLC) | Final purification and purity assessment | C18 reverse-phase | Achieving >95% purity, analytical and preparative use |

| Acetonitrile-water (with/without TFA) | Mobile phase | ||

| Other Purification | Final purification | Preparative Thin-Layer Chromatography (TLC) | Used as a final step |

| Crude extract cleanup | Solid-Phase Extraction (SPE), Droplet Counter-Current Chromatography (DCCC), Polyamide SPE | Removing impurities | |

| Purity Assessment | Verification of isolated compound purity | HPLC | Quantification of purity (>95% for biological assays) |

| Structure confirmation | NMR, Mass Spectrometry (MS) | Confirming identity and molecular weight | |

| Monitoring separation | Thin-Layer Chromatography (TLC) | Tracking compounds in fractions |

Biosynthesis and Metabolic Pathways

Precursor Pathways for Sesquiterpene Lactone Scaffolds

The five-carbon precursors, IPP and DMAPP, are synthesized through two distinct metabolic routes in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. guidetoimmunopharmacology.orgwikipedia.orghmdb.calipidmaps.orgmcw.edumdpi.comuni.luctdbase.orgtcmsp-e.com

The MVA pathway is localized in the cytosol and is traditionally considered the primary source of precursors for sesquiterpenes, triterpenes, and sterols. hmdb.camcw.edumdpi.comuni.lunih.gov This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comctdbase.orgnih.gov HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. mdpi.comctdbase.org Isopentenyl diphosphate (B83284) isomerase (IPPI) catalyzes the reversible isomerization of IPP to DMAPP. biotcm.netwikipedia.org Farnesyl diphosphate synthase (FPPS) then catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon precursor, farnesyl diphosphate (FPP). biotcm.netguidetoimmunopharmacology.orglipidmaps.orgmcw.edunih.govnih.gov FPP serves as the universal precursor for all sesquiterpenoids. wikipedia.orgnih.gov

The MEP pathway operates in the plastids and is typically responsible for the biosynthesis of precursors for monoterpenes, diterpenes, carotenoids, and gibberellins. hmdb.camcw.edumdpi.comuni.luctdbase.org However, there is evidence of metabolic crosstalk and exchange of IPP and DMAPP between the cytosol and plastids, suggesting that the MEP pathway may also contribute to the pool of precursors for sesquiterpene biosynthesis in some plant species or under specific conditions. hmdb.canih.gov The MEP pathway starts from glyceraldehyde 3-phosphate and pyruvate, leading through a series of enzymatic steps to the production of both IPP and DMAPP. mdpi.comctdbase.org

Enzymatic Steps in Plenolin (B1678521) Biosynthesis

The biosynthesis of this compound from FPP involves cyclization of the FPP precursor followed by a series of modifications, including oxidations and the formation of the characteristic lactone ring.

The initial step in determining the sesquiterpene skeleton involves sesquiterpene synthases (also known as sesquiterpene cyclases). guidetoimmunopharmacology.orgthegoodscentscompany.com These enzymes catalyze the cyclization of FPP to form various cyclic or acyclic sesquiterpene hydrocarbons. guidetoimmunopharmacology.orgnih.govthegoodscentscompany.com For many sesquiterpene lactones, including those of the germacranolide and guaianolide types, germacrene A is a common intermediate formed by germacrene A synthase. wikipedia.orgnih.govresearchgate.net this compound is a pseudoguaianolide (B12085752), and while the precise sesquiterpene synthase responsible for the initial cyclization leading directly to the pseudoguaianolide scaffold of this compound is not explicitly detailed in the search results, it is understood to originate from a germacranolide precursor. nih.govuni.lu Sesquiterpene synthases exhibit diversity in the products they form, with some producing a single product and others yielding multiple sesquiterpenes. thegoodscentscompany.com

Following the initial cyclization, a variety of enzymatic modifications occur to convert the hydrocarbon skeleton into the final sesquiterpene lactone structure. Cytochrome P450 enzymes (CYPs) play a crucial role in these downstream modifications, particularly in hydroxylation and oxidation reactions. biotcm.netwikipedia.orgguidetoimmunopharmacology.orgwikipedia.orgnih.govnih.govbiotcm.netsdsc.eduguidetopharmacology.org These enzymes are often involved in the formation of the lactone ring, a defining feature of sesquiterpene lactones. nih.govsdsc.edu For instance, cytochrome P450 enzymes are implicated in the hydroxylation of germacrene intermediates at specific positions (e.g., C6 and C8), which is a critical step preceding lactonization. nih.govnih.govsdsc.eduguidetopharmacology.org The formation of the lactone ring in costunolide, a germacranolide that can serve as a precursor to other sesquiterpene lactone types, involves a cytochrome P450 enzyme catalyzing the hydroxylation of germacrene acid. nih.govsdsc.edu The conversion of germacranolides to other skeletal types, such as guaianolides (which are structurally related to pseudoguaianolides), can also involve cytochrome P450 enzymes that catalyze cyclization reactions. biotcm.net Other enzymes, such as alcohol dehydrogenases, reductases, and acyl transferases, may also be involved in further modifications of the sesquiterpene skeleton. guidetoimmunopharmacology.org

Biotransformation Studies of this compound and its Derivatives

Biotransformation studies, often utilizing microorganisms like filamentous fungi, have been employed to modify the structure of sesquiterpene lactones and can sometimes mimic or provide insights into natural biosynthetic pathways. wikimedia.orgnih.gov These studies can lead to the production of novel derivatives or provide evidence for proposed biogenetic routes. nih.gov While detailed biotransformation studies specifically focused on this compound itself are not extensively described in the provided results, studies on related sesquiterpene lactones and this compound derivatives have been reported. For example, biotransformation of bicyclic halolactones with gem-dimethyl groups using filamentous fungi has yielded hydroxylated or dehalogenated products, demonstrating the potential of microbial biocatalysts in modifying sesquiterpene lactone structures. wikimedia.orgnih.gov Derivatives of this compound, such as isobutyroylthis compound, 6-O-methylacrylthis compound, 6-O-angeloylthis compound, and 6-O-tigloyl-plenolin, have been isolated from natural sources. wikipedia.orgwikimedia.org The isolation and characterization of these derivatives suggest the presence of enzymatic activities within the plant that modify the core this compound structure, potentially through acylation or other functional group transformations. wikipedia.org Biotransformation studies on related sesquiterpene lactones have shown that fungi can catalyze reactions such as hydroxylation and reduction, yielding compounds that are also found as natural products. nih.gov

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are fundamental in organic chemistry for identifying functional groups, determining the connectivity of atoms, and providing insights into the electronic and molecular structure of a compound. For plenolin (B1678521), Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), have been crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the magnetic environment of atomic nuclei, primarily ¹H and ¹³C. Analysis of NMR spectra, including chemical shifts, coupling constants, and signal intensities, allows for the identification of different types of protons and carbons and their connectivity within the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are particularly valuable for establishing correlations between nuclei and piecing together the molecular framework. nus.edu.sg Studies on sesquiterpene lactones, including this compound, have utilized ¹H and ¹³C NMR data to confirm their structures and stereochemistry. nus.edu.sgnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRESIMS)

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining its elemental composition and structural subunits. HRESIMS is a high-resolution variant of electrospray ionization mass spectrometry that offers highly accurate mass measurements. wisdomlib.orgresearchgate.net This accuracy is crucial for determining the exact molecular formula of a compound by analyzing the mass-to-charge ratio of its ions. wisdomlib.org HRESIMS has been employed in the characterization of natural products, including sesquiterpene lactones, to confirm their molecular weights and formulas. researchgate.netresearchgate.net The molecular weight of this compound has been determined to be 264.32 g/mol , with an accurate mass of 264.13615911 Da, as computed by PubChem. nih.gov

Chiroptical Methods for Absolute Stereochemistry

Chiroptical methods are spectroscopic techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration of chiral centers within a molecule, which refers to the precise three-dimensional arrangement of atoms in space. While techniques like X-ray crystallography can provide definitive absolute stereochemistry, they require suitable crystals. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), offer alternative approaches, particularly when crystallography is not feasible or provides inconclusive results. nih.govsoton.ac.uk These techniques analyze the differential absorption or scattering of left and right circularly polarized light by a chiral sample. nih.govpsu.edu The resulting spectra are sensitive to the stereochemistry and conformation of the molecule. nih.gov By comparing experimental chiroptical spectra with computationally predicted spectra for different possible stereoisomers, the absolute configuration can be assigned. nih.govscielo.br The structure and absolute configuration of this compound, a cytotoxic sesquiterpene lactone, have been determined, indicating the application of such methods in its full stereochemical characterization. acs.org this compound possesses multiple stereocenters, and its absolute configuration has been defined by specific R and S descriptors.

Chemical Synthesis and Derivatization

Total Synthesis Approaches to Plenolin (B1678521)

While this compound is a known natural product isolated from plants like Helenium microcephalum and Baileya species colab.wsalmanaqueacoriano.com, detailed reports focusing specifically on the total synthesis of this compound itself are not extensively highlighted in the provided search results. However, the synthesis of related sesquiterpene lactones and the general strategies for constructing this class of compounds are discussed in the literature dntb.gov.ua. Total synthesis of complex natural products like sesquiterpene lactones typically involves multi-step convergent or linear synthetic routes, building the characteristic ring systems and incorporating the specific functional groups and stereochemistry found in the target molecule. Given the pseudoguaianolide (B12085752) structure of this compound, total synthesis would likely involve the construction of the bicyclic ring system and the introduction of the lactone, the α,β-unsaturated cyclopentenone, and the exocyclic methylene (B1212753) functionalities with precise stereochemical control.

Semisynthesis of this compound Derivatives and Analogs

Semisynthesis, involving chemical modifications of naturally isolated this compound, is a common strategy to generate a library of derivatives and analogs rsc.orgcolab.ws. This approach leverages the readily available natural scaffold and focuses on targeted functional group transformations. The reactive centers of this compound, particularly the α,β-unsaturated carbonyl systems, are amenable to various chemical reactions.

Esterification at the hydroxyl group is a common modification. This compound possesses a hydroxyl group that can be acylated with various carboxylic acids or their activated derivatives to form esters. Several this compound esters have been reported, including 6-O-methylacrylthis compound, 6-O-angeloylthis compound, 6-O-tigloyl-plenolin, Senecioylthis compound, and Isobutyroylthis compound nih.govnih.govresearchgate.netacs.org. These derivatives differ in the nature of the acyl group attached to the hydroxyl position. For instance, Senecioylthis compound features a senecioyl group (3-methylbut-2-enoyl) esterified to this compound nih.gov. Isobutyroylthis compound contains an isobutyroyl group researchgate.netctdbase.org. 6-O-angeloylthis compound has an angeloyl group nih.gov. The synthesis of these esters typically involves reacting this compound with the corresponding acid chloride or anhydride (B1165640) under basic conditions.

| This compound Ester | Acyl Group | PubChem CID |

|---|---|---|

| Senecioylthis compound | Senecioyl (3-methylbut-2-enoyl) | 9997745 nih.gov |

| 6-O-Angeloylthis compound | Angeloyl | 3483300 nih.gov |

| Isobutyroylthis compound | Isobutyroyl | Mentioned in researchgate.netctdbase.org (CID not explicitly found in search results) |

| 6-O-Tigloyl-plenolin | Tigloyl | Mentioned in nycu.edu.tw (CID not explicitly found in search results) |

| 6-O-Methylacrylthis compound | Methylacryl | Mentioned in nycu.edu.tw (CID not explicitly found in search results) |

This compound's α,β-unsaturated carbonyl moieties, particularly the cyclopentenone ring and potentially the exocyclic methylene group, are electrophilic centers susceptible to nucleophilic attack, such as Michael addition reactions researchgate.netwikipedia.orgmasterorganicchemistry.comresearchgate.net. Amines, as nucleophiles, can react with these centers to form amine adducts researchgate.netacs.orggoogle.com. This aza-Michael addition involves the addition of an amine to the β-carbon of the α,β-unsaturated system researchgate.net. Studies have explored the synthesis of this compound amine adducts by reacting this compound with various amines researchgate.netacs.org. The reaction conditions and the nature of the amine influence the regioselectivity and stereochemistry of the resulting adducts researchgate.net. For example, the addition of glutathione (B108866) (GSH) to the cyclopentenone of this compound has been studied, showing similar characteristics to the reaction with helenalin (B1673037) researchgate.netresearchgate.net. Other functional modifications of this compound can include reactions targeting the lactone ring or other positions on the sesquiterpene skeleton, although specific examples beyond esterification and amine adduct formation were not detailed in the provided search results.

Mechanistic Aspects of this compound Derivatization Reactions

The derivatization reactions of this compound, particularly those involving the α,β-unsaturated carbonyl systems, often proceed via mechanisms characteristic of conjugate additions, such as the Michael reaction wikipedia.orgmasterorganicchemistry.comresearchgate.netlibretexts.org. In the case of amine adduct formation, the reaction is an aza-Michael addition. This mechanism typically involves the nucleophilic attack of the amine nitrogen on the β-carbon of the electron-deficient double bond, followed by proton transfer masterorganicchemistry.comresearchgate.net. The presence of the α,β-unsaturated cyclopentenone and the exocyclic α-alkylidene functionalities in this compound makes these sites reactive towards various nucleophiles researchgate.net. The reactivity of these Michael acceptor moieties can be influenced by steric and electronic factors of the this compound molecule and the attacking nucleophile researchgate.net. Molecular orbital computations have been used to understand the differences in reactivity between potential reaction sites in related sesquiterpene lactones like helenalin and this compound researchgate.netresearchgate.net. These computational studies can provide insights into the favored reaction pathways and the factors governing regioselectivity. The formation of covalent adducts with nucleophiles, such as thiols (like cysteine residues in proteins) or amines, is considered a key aspect of the reactivity of sesquiterpene lactones containing these functional groups researchgate.netresearchgate.netscispace.com.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements

Pharmacophoric elements are the essential features of a molecule that are necessary for its biological activity. For many sesquiterpene lactones, including those structurally related to Plenolin (B1678521), key pharmacophoric elements include α,β-unsaturated carbonyl systems. nih.govcore.ac.ukgoogle.com The presence of these electrophilic centers is often correlated with the ability of these compounds to react with nucleophiles in biological systems, such as thiol groups in proteins. nih.govcore.ac.uk Studies on pseudoguaianolides, a class of sesquiterpene lactones to which this compound belongs, have suggested that a cross-conjugated cyclopentenone structure can serve as a pharmacophore for cytotoxic activity against cancer cell lines. google.com

Impact of α,β-Unsaturated Carbonyl System on Activity

The α,β-unsaturated carbonyl system is a prominent structural feature in many bioactive sesquiterpene lactones, including this compound. This moiety acts as a Michael acceptor, capable of undergoing conjugate addition reactions with biological nucleophiles. nih.govresearchgate.netnih.gov This reaction with sulfhydryl groups, such as those found in cysteine residues of proteins or in glutathione (B108866) (GSH), is considered a primary mechanism by which sesquiterpene lactones exert their biological effects. nih.govcore.ac.uknih.gov The presence of a double bond in the cyclopentanone (B42830) ring (an α,β-unsaturated carbonyl) has been reported to increase the activity of sesquiterpenoids. researchgate.net The extent of activity can also depend on the number of α,β-unsaturated carbonyl groups present. researchgate.net

Role of Exocyclic Methylene (B1212753) Group and Lactone Ring

The lactone ring, often a γ-lactone ring, is a defining feature of sesquiterpene lactones. core.ac.uknih.gov In many cases, this ring contains an exocyclic methylene group conjugated to the carbonyl group, forming an α-methylene-γ-lactone moiety. core.ac.uknih.govmdpi.com This α-methylene group is another significant electrophilic center capable of undergoing Michael-type addition with biological nucleophiles. core.ac.uknih.govmdpi.com Studies have shown that the presence of a C11-C13 exocyclic double bond conjugated to the γ-lactone is essential for cytotoxicity in certain sesquiterpene lactones. ingentaconnect.com While the α,β-unsaturated carbonyl in the cyclopentenone ring is a key reactive site, the exocyclic methylene group at the lactone ring can also react with thiols, although sometimes at a slower rate depending on the specific thiol and conditions. researchgate.netnih.govresearchgate.net For instance, addition of GSH to the cyclopentenone of this compound (11α,13-dihydrohelenalin) showed similar characteristics to helenalin (B1673037), while addition to the exocyclic methylene group occurred at a slower rate with GSH but was highly favored by free cysteine. researchgate.netnih.govresearchgate.net

Influence of Substituents on Biological Potency

Substituents on the core sesquiterpene lactone structure can significantly influence biological potency by affecting factors such as lipophilicity, molecular geometry, conformational flexibility, and the chemical environment around the reactive centers. nih.govmdpi.comresearchgate.net For example, the presence of hydroxyl groups, esterified hydroxyls, and epoxide rings are common modifications that can impact activity. nih.govcore.ac.uk Studies on lactucin-like guaianolides, structurally related to this compound, indicate that the ester group at position 8 can play a major role in anticancer activities. ingentaconnect.com Additionally, the presence of a cyclopentanone ring, a conjugated ester group, and epoxide rings can further enhance the activity centered at the exocyclic double bond. ingentaconnect.com For this compound specifically, different esters, such as 6-O-methylacrylthis compound, 6-O-angeloylthis compound, and 6-O-tigloyl-plenolin, have been isolated and shown to exhibit strong inhibitory properties on inducible nitric oxide synthase (iNOS). scribd.comscispace.com This suggests that modifications at the C-6 position can influence specific biological targets and activities. scribd.comscispace.commdpi.com

Molecular and Cellular Mechanisms of Action

Interaction with Cellular Proteins and Biomolecules

A primary mechanism by which sesquiterpene lactones, including Plenolin (B1678521), interact with cellular components involves reactions with nucleophilic groups found in proteins and other biomolecules.

Michael Addition Reactions with Sulfhydryl Groups (e.g., Glutathione (B108866), Cysteine)

This compound is understood to undergo Michael addition reactions. This type of reaction involves the addition of a nucleophile, such as the sulfhydryl (-SH) group found in cysteine residues within proteins or in the tripeptide glutathione, to an α,β-unsaturated carbonyl system present in the sesquiterpene lactone structure tcmsp-e.comidrblab.netbiotcm.net. This covalent modification of cellular thiols can alter the structure and function of the target proteins or deplete cellular glutathione levels, impacting the redox balance of the cell tcmsp-e.comidrblab.netbiotcm.net.

Alkylating Agent Properties

Due to its reactive chemical structure, this compound can act as an alkylating agent tcmsp-e.comidrblab.net. Alkylation involves the transfer of an alkyl group to a molecule. In a biological context, this can include the modification of proteins or nucleic acids. The alkylating potential of this compound contributes to its ability to interact with and modify various cellular targets, thereby influencing cellular processes tcmsp-e.comidrblab.net.

Modulation of Signaling Pathways

Beyond direct interaction with individual biomolecules, this compound has been shown to modulate several important cellular signaling pathways that are critical for processes such as inflammation and antioxidant defense.

Inducible Nitric Oxide Synthase (iNOS) Inhibition in Macrophage Models

Studies, particularly in macrophage models, have demonstrated that this compound can inhibit the activity or expression of inducible nitric oxide synthase (iNOS) metabolomicsworkbench.orgnih.govwikimedia.orgresearchgate.net. iNOS is an enzyme responsible for producing large amounts of nitric oxide (NO), a molecule involved in inflammatory responses. The inhibition of iNOS by this compound suggests a potential mechanism for its effects on inflammation metabolomicsworkbench.orgnih.govwikimedia.orgresearchgate.net. Detailed research findings in these models have characterized the extent of iNOS inhibition, providing insight into the potency of this compound's effect on this enzyme.

Nuclear Factor-κB (NF-κB) Expression Regulation

This compound has been reported to regulate the expression or activation of Nuclear Factor-κB (NF-κB) metabolomicsworkbench.orgnih.govwikimedia.orgresearchgate.net. NF-κB is a protein complex that acts as a transcription factor, playing a crucial role in regulating the expression of genes involved in inflammatory and immune responses. Modulation of the NF-κB pathway by this compound indicates its influence on the cellular inflammatory cascade metabolomicsworkbench.orgnih.govwikimedia.orgresearchgate.net. Research has provided detailed findings on how this compound affects NF-κB signaling components or downstream gene expression.

Nrf2 Signaling Pathway Activation

Evidence suggests that this compound can activate the Nrf2 signaling pathway researchgate.net. The Nuclear Factor erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key cellular defense mechanism against oxidative stress and electrophilic insults. The ability of this compound to activate Nrf2 indicates its potential to enhance the cell's intrinsic defense systems researchgate.net. Research findings have detailed the extent and mechanisms of Nrf2 activation by this compound.

Microtubule Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing critical roles in cell shape, motility, intracellular transport, and cell division cytoskeleton.com. The dynamic assembly (polymerization) and disassembly (depolymerization) of tubulin heterodimers into microtubules are tightly regulated processes vital for normal cellular function, particularly during mitosis cytoskeleton.comnih.govonclive.com. Compounds that interfere with microtubule dynamics, either by inhibiting polymerization or preventing depolymerization, can disrupt the cell cycle and lead to cell death cytoskeleton.comnih.gov.

Tubulin-targeting agents are classified based on their mechanism of action, with some acting as microtubule destabilizers by inhibiting tubulin polymerization cytoskeleton.comresearchgate.netoaepublish.com. These agents often bind to specific sites on tubulin dimers, such as the colchicine (B1669291) binding site cytoskeleton.comonclive.com. Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis cytoskeleton.comnih.govresearchgate.net. Given that this compound is also known as Dihydrohelenalin wikimedia.org, a compound structurally related to helenalin (B1673037) (a known sesquiterpene lactone), and sesquiterpene lactones are a class of natural products known to include tubulin polymerization inhibitors, this compound is hypothesized to exert effects through a similar mechanism. While specific detailed experimental data on this compound's direct binding to tubulin or its IC50 for polymerization inhibition were not extensively detailed in the provided search results, its structural class suggests this as a likely primary target.

Effects on AKT and STAT3 Pathways

The AKT (Protein Kinase B) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways are crucial signaling cascades involved in regulating various cellular processes, including cell proliferation, survival, and apoptosis oncotarget.comnih.govresearchgate.net. Dysregulation of these pathways is frequently observed in various diseases.

The PI3K/AKT/mTOR pathway, in which AKT is a key component, plays a prominent role in preventing apoptosis and promoting cell survival and growth oncotarget.comnih.gov. Similarly, the STAT3 pathway is involved in cell proliferation, survival, and immune responses researchgate.net. Inhibiting these pathways can therefore have significant cellular consequences.

One search result, in the context of a study on Carpesium abrotanoides, mentions this compound in relation to investigating EGFR/Akt and JAK2/Stat3 pathways hanspub.org. This suggests a potential link or investigation into this compound's effects on these signaling cascades. However, the precise mechanisms by which this compound might influence the activity of AKT and STAT3 pathways, such as through direct inhibition of kinases or interference with upstream signaling components, are not explicitly detailed in the provided information. Further research would be needed to fully elucidate this compound's specific interactions and effects on these pathways.

Regulation of Bcl-2, Bim, and Bid Expression

The Bcl-2 protein family comprises both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bim, Bid) members, and the balance between these proteins is a critical determinant of cell fate abbviescience.com. The intrinsic apoptotic pathway is tightly controlled by direct interactions among Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization abbviescience.com.

Pro-apoptotic BH3-only proteins like Bim and Bid are essential initiators of apoptosis abbviescience.comnih.gov. Bim, for instance, is required for the deletion of T lymphocytes and its expression can be regulated by various cellular signals nih.gov. In healthy cells, Bim can be sequestered in an inactive form, including being associated with the microtubular cytoskeleton oncotarget.com. Upon induction of apoptosis, sequestered Bim can be released to promote cell death by interacting with anti-apoptotic Bcl-2 family members oncotarget.com.

Agents that target microtubules, such as paclitaxel, have been shown to induce apoptosis and can influence the expression or activity of Bcl-2 family proteins, including binding to Bcl-2 oaepublish.com. Given the potential for this compound to act as a microtubule polymerization inhibitor, it is plausible that its effects on cellular viability and apoptosis could involve the modulation of Bcl-2, Bim, and Bid expression or activity. However, specific data demonstrating this compound's direct regulatory effects on the expression levels or interactions of Bcl-2, Bim, and Bid were not available in the provided search results.

Effects on Gene Expression and Protein Production

Gene expression, the process by which information from a gene is used in the synthesis of functional gene products (proteins or non-coding RNAs), is a fundamental cellular process that is tightly regulated at multiple levels, including transcription and translation uchicago.edunih.gov. Protein production, or translation, involves the synthesis of proteins based on mRNA templates nih.govmdpi.com.

Cellular perturbations, such as those caused by microtubule disruption or modulation of signaling pathways like AKT and STAT3, can significantly impact gene expression and protein production uq.edu.aunih.gov. For example, signaling pathways can activate or inactivate transcription factors, thereby altering the transcription rate of specific genes nih.gov. Changes in mRNA stability or translation efficiency can also affect protein levels uchicago.edumdpi.com.

While the provided search results discuss gene expression and protein production in a general context and mention how certain compounds can affect these processes mdpi.comuq.edu.aunih.gov, there were no specific detailed findings regarding the direct effects of this compound on the global or specific gene expression profiles or protein production rates within cells. However, given its proposed mechanisms of action involving microtubule dynamics and potential influence on signaling pathways, it is reasonable to infer that this compound could indirectly affect the expression of genes and production of proteins downstream of these cellular processes.

Preclinical Pharmacological Investigations in Vitro and in Vivo Models

Anti-inflammatory Effects in Cellular and Animal Models

Currently, there is a lack of specific published research investigating the anti-inflammatory effects of Plenolin (B1678521) in cellular and animal models.

Macrophage-based Assays (e.g., RAW 264.7)

No specific studies on the effects of this compound on RAW 264.7 macrophage cells have been identified in the available literature. Future research in this area would be necessary to determine if this compound can modulate inflammatory responses in these cells, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.

Leukotriene Biosynthesis Modulation

Data on the specific effects of this compound on the biosynthesis of leukotrienes are not currently available. Investigations are needed to ascertain whether this compound can inhibit enzymes in the leukotriene pathway, such as 5-lipoxygenase (5-LOX), which would suggest a potential mechanism for anti-inflammatory activity.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

While this compound is noted for its cytotoxic nature, detailed studies on its antiproliferative and cytotoxic activities against specific cancer cell lines are not extensively documented in publicly accessible research. rsc.org

Inhibition of Cancer Cell Growth (e.g., HT-29, NCI-H460, BxPC-3)

Specific data on the inhibitory effects of this compound on the growth of cancer cell lines such as HT-29 (colon cancer), NCI-H460 (lung cancer), and BxPC-3 (pancreatic cancer) are not available in the current body of scientific literature. Research is required to determine the IC50 values and the efficacy of this compound in halting the proliferation of these and other cancer cell types.

Induction of Apoptosis in Cellular Models

The mechanisms by which this compound exerts its cytotoxicity, specifically through the induction of apoptosis, have not been elucidated in published studies. Future research should focus on whether this compound can trigger programmed cell death in cancer cells and the molecular pathways involved in this process.

Anti-allergy Activities

There is currently no available research data on the potential anti-allergic activities of this compound. Studies on its effects on mast cell degranulation, histamine release, and other allergic response markers are needed to evaluate its therapeutic potential in this area.

Antimicrobial Potential

The antimicrobial activities of this compound and related compounds are a subject of ongoing research. The characteristic α,β-unsaturated γ-lactone structure present in many sesquiterpene lactones is often associated with their biological effects nih.govresearchgate.net.

Direct studies detailing the antibacterial effects of this compound against specific pathogens such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Mycobacteria are not extensively documented in the reviewed literature. However, the broader class of sesquiterpene lactones has demonstrated notable antibacterial properties.

Many compounds within this class have been shown to be active against a range of bacteria, including Gram-positive species like B. subtilis and Gram-negative species such as E. coli and P. aeruginosa nih.govresearchgate.net. For instance, gracilone, a sesquiterpenoid lactone, showed moderate activity against these three bacteria nih.gov. Another new sesquiterpenoid lactone isolated from Artemisia sieberi also exhibited moderate antibacterial action against the same panel of bacteria nih.gov. The mechanism of action for sesquiterpene lactones can involve disturbing the integrity of the cell membrane or altering protein synthesis nih.gov. While these findings suggest the potential for compounds like this compound, specific minimum inhibitory concentration (MIC) values for this compound against the listed bacteria are not available in the current body of research.

Table 1: Examples of Antibacterial Activity of Sesquiterpenoid Lactones (Not this compound)

| Compound | Target Bacteria | Activity | Reference |

| Gracilone | B. subtilis, E. coli, P. aeruginosa | Moderate antibacterial activity (inhibition zones of 14.3, 14.4, and 17.3 mm, respectively) | nih.gov |

| 3R,8R-Dihydroxygermacr-4(15),9(10)-dien-6S,7S,11RH,12,6-olide | B. subtilis, E. coli, P. aeruginosa | Moderate antibacterial activity (inhibition zones of 6–8 mm) | nih.gov |

| 8-Acetoxyl-pathchouli alcohol | P. aeruginosa | MIC value of 64 µg/mL | nih.gov |

While research specifically investigating the antiprotozoal activity of this compound is limited, studies on other members of the pseudoguaianolide (B12085752) sesquiterpene lactone class have shown promising results. This suggests a potential avenue for future investigation into this compound's capabilities.

Notably, compounds structurally related to this compound, such as helenalin (B1673037) and dihydrohelenalin, have demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, the parasite responsible for human malaria nih.gov. Helenalin, in particular, exhibited a high level of activity, comparable to that of the established antimalarial drug artemisinin nih.gov.

Table 2: In Vitro Antiprotozoal Activity of Pseudoguaianolides Against Plasmodium falciparum

| Compound | IC₅₀ (µM) | Reference |

| Helenalin | 0.23 | nih.gov |

| Dihydrohelenalin | 7.41 | nih.gov |

| Helenalin acetate (B1210297) | 0.49 | nih.gov |

| Dihydrohelenalin acetate | 2.58 | nih.gov |

These findings highlight the potential of the pseudoguaianolide scaffold as a basis for antiprotozoal agents.

Antiviral Properties (e.g., against Influenza virus)

The antiviral potential of this compound has been specifically investigated against the influenza virus. Research has shown that this compound exhibits inhibitory activity against the Influenza A/Puerto Rico/8/34 (H1N1) strain in Madin-Darby Canine Kidney (MDCK) cells. This activity underscores the compound's potential as a subject for further antiviral research.

Table 3: Antiviral Activity of this compound Against Influenza A (H1N1)

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 4.6 ± 1.1 | 8.1 | mdpi.com |

Advanced Analytical Methods for Detection and Quantification

Quantitative Analysis in Biological and Botanical Matrices

The quantitative evaluation of plenolin (B1678521) in biological and botanical matrices is fundamental for pharmacokinetic studies and for the standardization of herbal products. synexagroup.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a leading analytical method for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. chromatographyonline.com

A significant challenge in quantitative analysis is the "matrix effect," where co-eluting substances in the sample can alter the ionization efficiency of the analyte, thereby affecting the accuracy and sensitivity of the measurement. researchgate.net To address this, several strategies are employed. The standard addition method, where known amounts of the analyte are added to the sample, is one approach to correct for matrix effects. chromatographyonline.comnih.gov Another is the use of a co-eluting internal standard. chromatographyonline.com For endogenous compounds where a blank matrix is unavailable, approaches like the surrogate matrix and surrogate analyte methods are utilized. nih.gov These methods require demonstrating similar matrix effects and recovery between the surrogate and the actual analyte or matrix. nih.gov

The development of a robust quantitative method involves optimizing several parameters, including the assay platform, reference standards, quality controls, matrix type, and sample processing conditions. synexagroup.com Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose and provides reliable data. synexagroup.com

Table 10.1: Approaches to Mitigate Matrix Effects in Quantitative Analysis. chromatographyonline.comresearchgate.netnih.gov

| Method | Description | Key Considerations |

| Standard Addition | The sample is spiked with known concentrations of the analyte, and the original concentration is determined by extrapolation. | Useful when a blank matrix is not available. chromatographyonline.comnih.gov |

| Co-eluting Internal Standard | A standard that co-elutes with the analyte is used to normalize the response. | The internal standard should have similar chemical properties and chromatographic behavior to the analyte. chromatographyonline.com |

| Surrogate Matrix | A matrix that does not contain the analyte (e.g., artificial or stripped matrix) is used to prepare calibration standards. | Requires demonstration of similar matrix effects in the surrogate and actual matrices. nih.gov |

| Surrogate Analyte | A stable isotope-labeled version of the analyte is used as an internal standard. | Requires demonstration of similar matrix effects and recovery between the surrogate and the authentic analyte. nih.gov |

Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In GC-MS, the sample is vaporized and separated in a capillary column before being ionized and detected by the mass spectrometer. thermofisher.com The technique's high sensitivity and specificity make it suitable for identifying and quantifying trace levels of compounds. thermofisher.comresearchgate.net For non-volatile compounds, a derivatization step may be necessary to increase their volatility for GC-MS analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is essential for the quantitation of drugs and their metabolites in biological matrices. nih.gov LC separates compounds based on their interactions with a stationary and a mobile phase. mdpi.com This technique is highly versatile and can be applied to a wide range of compounds, including those that are not suitable for GC-MS. mdpi.com The coupling of LC with a mass spectrometer provides high selectivity and sensitivity for quantitative analysis. researchgate.netnih.gov Different ionization techniques, such as electrospray ionization (ESI), are used to generate ions from the eluting compounds for mass analysis. researchgate.net

Table 10.2: Comparison of GC-MS and LC-MS for this compound Analysis. thermofisher.comnih.govmdpi.com

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile and semi-volatile compounds in the gas phase. thermofisher.com | Separates compounds in the liquid phase. mdpi.com |

| Sample Volatility | Requires the analyte to be volatile or to be made volatile through derivatization. thermofisher.comresearchgate.net | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. mdpi.com |

| Typical Analytes | Smaller organic molecules, pesticides, steroids, fatty acids. thermofisher.com | Drugs, metabolites, peptides, proteins. nih.gov |

| Strengths | High resolving power for complex mixtures, excellent for identifying unknown peaks. thermofisher.com | High sensitivity and selectivity, applicable to a broader range of compounds without derivatization. researchgate.netnih.gov |

Quality Control and Standardization of this compound-containing Extracts

The quality control and standardization of this compound-containing extracts are crucial to ensure their consistency, safety, and efficacy. slideshare.netresearchgate.net This involves a series of measures from the raw material to the final product. iipseries.org

Standardization of herbal extracts aims to achieve a consistent level of specific active compounds. iipseries.orgscholar9.com For this compound extracts, this would involve adjusting the preparation to a defined content of this compound. europa.eu This can be achieved by blending different batches or by adding inert excipients. europa.eu

Analytical methods play a pivotal role in the quality control process. Techniques like HPLC, HPTLC, GC-MS, and LC-MS are used for the identification and quantification of marker compounds, such as this compound. scholar9.com These methods help to confirm the identity and purity of the herbal material and to detect any adulteration. slideshare.net

The quality control process also includes assessing physical parameters like moisture content and ash value, as well as testing for contaminants such as heavy metals, pesticides, and microbial contamination. slideshare.netiipseries.org Good Agricultural and Collection Practices (GACP) and Good Manufacturing Practices (GMP) are essential frameworks for ensuring the quality of herbal medicines. researchgate.net

Table 10.3: Key Aspects of Quality Control for this compound Extracts. slideshare.netiipseries.orgscholar9.comeuropa.eu

| Aspect | Description | Analytical Methods |

| Authentication | Verification of the correct plant species. | Morphological and microscopic evaluation, chemical profiling. iipseries.org |

| Purity | Assessment of foreign matter and contaminants. | Determination of moisture content, ash values, heavy metal analysis, pesticide residue analysis. slideshare.netiipseries.org |

| Potency | Quantification of the active constituent (this compound). | HPLC, HPTLC, LC-MS, GC-MS. scholar9.com |

| Consistency | Ensuring batch-to-batch uniformity. | Standardization to a defined content of this compound. europa.eu |

Future Research Directions and Translational Potential

Discovery of Novel Biological Targets

The primary cytotoxic effects of Plenolin (B1678521) are thought to stem from its interference with fundamental cellular processes like DNA replication and protein synthesis. It is understood to be a derivative of helenalin (B1673037), and its biological activity is modulated by the reduction of its α-methylene-γ-butyrolactone group. This structural feature is crucial for its interaction with biological molecules.

A key known interaction of the parent compound, helenalin, is the covalent modification of Cysteine 38 on the NF-κB p65 subunit, which inhibits its DNA binding and subsequent transcriptional activation. nih.govtaylorandfrancis.com While this compound (11,13-dihydrohelenalin) shows diminished cytotoxicity compared to helenalin due to the reduction of one of its reactive Michael acceptor sites, the exploration of its unique and potentially more selective biological targets is a significant area for future investigation. nih.govtaylorandfrancis.com The identification of specific protein or enzyme targets for this compound could unveil novel mechanisms of action and open new avenues for therapeutic development.

Development of Advanced In Vitro Models

To better understand the biological effects of this compound, the development and use of advanced in vitro models are crucial. Traditional 2D cell cultures have limitations in replicating the complex microenvironment of tissues. The use of 3D cell cultures and organ-on-a-chip systems would provide a more physiologically relevant context to study this compound's effects on cell behavior, such as proliferation, migration, and apoptosis.

For instance, high-capacity microchannel plates that allow for compartmentalized co-cultures of different cell types, such as neurons, can be employed to create more complex and scalable in vitro models. ki.se These systems would enable a more accurate assessment of this compound's activity and its potential applications in complex diseases.

Computational and In Silico Approaches for Lead Optimization

Computational and in silico methods are invaluable tools for accelerating drug discovery and development. For this compound, these approaches can be used for lead optimization. Molecular docking studies can predict the binding affinity and interaction of this compound with various protein targets. researchgate.net Furthermore, computational modeling can be used to design and evaluate derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-activity relationship (SAR) studies, aided by computational analysis, can help in understanding how modifications to the this compound structure affect its biological activity. This knowledge is essential for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Exploration of Synergistic Effects with Other Phytochemicals

The therapeutic potential of phytochemicals can often be enhanced through synergistic interactions. nuevo-group.comijisrt.com Future research should investigate the effects of combining this compound with other phytochemicals. Such combinations could lead to enhanced therapeutic efficacy through various mechanisms, including increased bioavailability, protection from biodegradation, and modulation of drug resistance. nuevo-group.com

Studies have shown that the combined action of different phytochemicals can lead to a greater effect than the sum of their individual effects. nuevo-group.commdpi.com Investigating the synergistic potential of this compound with other compounds, such as other sesquiterpene lactones or polyphenols, could lead to the development of potent, multi-targeted therapies for various diseases, including cancer and inflammatory conditions. mdpi.comnih.gov

Strategic Approaches for Bioproduction and Sustainable Sourcing

This compound is a naturally occurring compound isolated from plants. To ensure a stable and sustainable supply for research and potential future clinical applications, the development of strategic approaches for its production is necessary. This can involve the optimization of extraction and purification methods from its natural plant sources.

Furthermore, exploring biotechnological production methods, such as heterologous expression in microbial or plant-based systems, could offer a scalable and environmentally friendly alternative to extraction from wild or cultivated plants. This would also allow for the production of this compound derivatives through metabolic engineering.

Application as a Research Tool in Molecular and Cellular Biology

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool in molecular and cellular biology. Its ability to interact with specific cellular components can be harnessed to probe and understand complex biological pathways. For example, derivatives of this compound can be synthesized with reporter tags, such as alkynes, to allow for the visualization and identification of its protein targets within cells using techniques like click chemistry and proteomics. nih.gov

By studying the effects of this compound on various cellular processes, researchers can gain new insights into the regulation of these pathways in both normal and disease states. This can lead to the identification of new drug targets and a deeper understanding of fundamental biological mechanisms.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question to investigate Plenolin’s mechanism of action in vitro?

- Methodological Approach : Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure your question. For example:

- Population: Specific cell lines or enzymes targeted by this compound.

- Intervention: Dose-dependent effects of this compound on enzymatic activity.

- Comparison: Control groups treated with standard inhibitors or placebos.

- Outcome: Quantitative measures (e.g., IC50 values, kinetic parameters).

- Time: Duration of exposure required for observable effects.

Q. What experimental design considerations are critical for assessing this compound’s biochemical efficacy?

- Key Steps :

Hypothesis-driven design : Define whether this compound acts as an agonist, antagonist, or modulator.

Control variables : Include positive/negative controls (e.g., known inhibitors) and account for batch-to-batch variability in this compound synthesis.

Replication : Triplicate experiments to ensure statistical power, with blinding to reduce bias.

Endpoint selection : Use orthogonal assays (e.g., fluorescence-based activity assays and Western blotting) to confirm results .

Q. How should researchers validate this compound’s purity and structural identity in pharmacological studies?

- Analytical Workflow :

- Spectroscopic validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation.

- Chromatographic purity : HPLC/UV-Vis with ≥95% purity thresholds, referencing retention times against standards.

- Batch documentation : Provide detailed synthesis protocols, including solvent systems and purification steps, in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic properties be systematically resolved?

- Resolution Strategy :

Meta-analysis : Aggregate data from peer-reviewed studies to identify confounding variables (e.g., species-specific metabolism, administration routes).

In silico modeling : Use tools like PBPK (Physiologically Based Pharmacokinetic) models to simulate absorption/distribution differences.

Methodological audit : Compare assay conditions (e.g., plasma protein binding protocols) across studies to isolate discrepancies .

Q. What methodologies optimize this compound’s synthetic yield while minimizing byproducts?

- Process Optimization :

- Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst concentration, reaction time).

- Green chemistry principles : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Scale-up validation : Use microreactors for continuous flow synthesis to maintain reproducibility at larger scales .

Q. How can researchers integrate multi-omics approaches to explore this compound’s off-target effects?

- Interdisciplinary Workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes.

Network pharmacology : Build interaction networks (e.g., STRING database) to map this compound’s impact on signaling pathways.

- Data integration : Use bioinformatics pipelines (e.g., Cytoscape) to correlate omics datasets and prioritize validation experiments .

Data Presentation and Analysis Guidelines

- Statistical rigor : Report p-values with confidence intervals (e.g., 95% CI) and specify tests used (ANOVA, t-tests). Avoid vague terms like “significant” without statistical backing .

- Supplementary materials : Include raw datasets, chromatograms, and spectral peaks in standardized formats (e.g., .csv, .mzML) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.